Methyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is an organic compound with the molecular formula C7H6F3N3O2. This compound belongs to the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction mixture is poured into crushed ice, neutralized with sodium carbonate (Na2CO3) to a pH of 7-8, and extracted with chloroform (CHCl3) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers in human neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups but differs in the pyridine ring structure.
Triazole-Pyrimidine Hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Uniqueness
Methyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its trifluoromethyl group enhances its stability and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6F3N3O2 |
---|---|
Molecular Weight |
221.14 g/mol |
IUPAC Name |
methyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6F3N3O2/c1-15-5(14)3-2-12-6(7(8,9)10)13-4(3)11/h2H,1H3,(H2,11,12,13) |
InChI Key |
ZBMYYUVYLVAERD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.